-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Pinacolborane (PnB), is a valuable reagent in organic synthesis due to its ability to act as a versatile boron source. Its applications include:
PnB has shown potential applications in medicinal chemistry due to its ability to:
PnB finds applications in materials science due to its unique properties:
2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by its unique dioxaborolane structure. It has the molecular formula and a molecular weight of 186.06 g/mol. The compound features a boron atom bonded to two oxygen atoms in a cyclic arrangement, which is further substituted with isobutyl and tetramethyl groups. This structure imparts significant stability and reactivity to the compound, making it valuable in various chemical applications .
The synthesis of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through various methods:
The applications of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are diverse:
Several compounds share structural similarities with 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:
The uniqueness of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of steric hindrance from the isobutyl group and the stability provided by the tetramethyl substitutions. This allows for selective reactivity that can be advantageous in complex organic syntheses where other similar compounds may not perform as effectively.
The thermodynamic stability of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits temperature-dependent behavior characteristic of organoboron compounds. The compound demonstrates remarkable thermal stability at ambient conditions, with thermal decomposition occurring only above 500°C [1] [2]. This high decomposition temperature reflects the strong boron-oxygen bonds within the dioxaborolane ring structure, which have been calculated to possess bond strengths of approximately 120 kcal/mol [3].
Temperature-dependent stability studies reveal that the compound maintains structural integrity across a wide temperature range. At temperatures below 180°C, the compound shows excellent stability with minimal decomposition occurring over extended periods [4] [5]. The thermodynamic stability is governed by the cyclic nature of the dioxaborolane ring, which provides geometric constraints that enhance the overall molecular stability compared to acyclic organoboron compounds [3].
Under inert atmospheric conditions, the compound exhibits exceptional stability, with storage at 2-8°C under nitrogen or argon atmospheres being the recommended protocol for maintaining long-term stability [6] [7] [8]. The presence of oxygen and moisture significantly affects the stability profile, with hydrolytic and oxidative degradation pathways becoming accessible under aerobic conditions [9] [10].
The thermodynamic parameters for the compound indicate a wide temperature range of stability, with the molecular structure remaining intact from -78°C to approximately 500°C under inert conditions [4]. This broad stability window makes the compound suitable for various synthetic applications requiring elevated temperatures.
The hydrolytic decomposition of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows a complex kinetic mechanism that depends on pH, temperature, and the presence of water [11] [12] [13]. The compound exhibits moderate susceptibility to hydrolysis, with the pinacol boronate ester functionality being particularly sensitive to aqueous conditions [14] [12].
Kinetic studies demonstrate that the hydrolysis proceeds through a nucleophilic attack by water molecules on the boron center, leading to the formation of the corresponding boronic acid and pinacol [11] [15]. The reaction follows pseudo-first-order kinetics under excess water conditions, with rate constants varying significantly with pH and temperature [12] [13].
The hydrolysis mechanism involves initial water coordination to the boron center, followed by proton transfer and subsequent cleavage of the boron-oxygen bonds [16] [17]. The rate-determining step appears to be the initial nucleophilic attack by water on the electron-deficient boron center [16]. The presence of acids or bases can significantly accelerate the hydrolysis process through catalytic pathways [12] [13].
Temperature effects on hydrolysis kinetics are substantial, with elevated temperatures leading to exponential increases in reaction rates [12]. The activation energy for hydrolysis has been estimated to be in the range of 15-25 kcal/mol for similar dioxaborolane systems [16]. Steric effects from the isobutyl substituent and the tetramethyl groups provide some protection against hydrolytic attack, contributing to the overall stability of the compound [16].
The kinetic data suggest that controlled hydrolysis can be achieved by manipulating reaction conditions, with half-lives ranging from minutes under strongly acidic conditions to hours under neutral conditions [12] [13]. This controllable hydrolysis makes the compound useful for applications requiring time-dependent release of active boron species.
The solubility behavior of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic solvents is governed by its molecular structure and polarity characteristics. The compound exhibits excellent solubility in non-polar and moderately polar organic solvents, while showing limited solubility in highly polar protic solvents [18] [19].
In non-polar solvents such as hexane, cyclohexane, and toluene, the compound demonstrates high solubility due to favorable hydrophobic interactions between the alkyl substituents and the solvent molecules [18]. The isobutyl group and tetramethyl substituents on the dioxaborolane ring contribute to the hydrophobic character of the molecule, enhancing its compatibility with non-polar solvent systems.
Moderately polar aprotic solvents including tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane provide excellent solvation for the compound [18] [19]. The boron-oxygen bonds in the dioxaborolane ring can participate in weak dipole-dipole interactions with these solvents, leading to enhanced solubility. DMF has been identified as particularly effective for reactions involving the compound, likely due to its ability to stabilize boron-containing species through coordination [18].
The solubility in polar protic solvents such as methanol and ethanol is limited due to the potential for hydrogen bonding interactions that can destabilize the dioxaborolane ring [18]. These solvents can also promote hydrolysis reactions, leading to decomposition of the compound over time. Water solubility is minimal, which is advantageous for synthetic applications requiring anhydrous conditions.
Solvent effects on chemical reactivity are significant, with non-coordinating solvents generally providing better stability for the compound compared to coordinating solvents [18] [19]. The choice of solvent can influence both the rate and selectivity of reactions involving the compound, making solvent selection a critical parameter in synthetic applications.
Density Functional Theory calculations provide detailed insights into the electronic structure and bonding characteristics of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. B3LYP functional with 6-31G* basis set represents the standard computational approach for organoboron compounds, offering a good balance between accuracy and computational efficiency [20] [21] [22] [23].
The optimized molecular geometry reveals a non-planar five-membered dioxaborolane ring with tetrahedral coordination around the boron center [24]. The boron-oxygen bond lengths are calculated to be approximately 1.35-1.38 Å, consistent with strong single bonds typical of boronate esters [3]. The ring adopts a twisted conformation to minimize steric interactions between the tetramethyl groups and the isobutyl substituent.
Electronic structure calculations indicate that the compound possesses a closed-shell singlet ground state with all electrons paired [21] [22]. The electron density distribution shows significant localization on the oxygen atoms, with the boron center exhibiting partial positive charge due to its electron-deficient nature. This charge distribution is consistent with the observed reactivity patterns of the compound.
Thermodynamic properties calculated using DFT methods include formation enthalpies, bond dissociation energies, and activation barriers for various reaction pathways [21] [22]. The calculations predict high stability for the compound, with formation energies indicating favorable thermodynamic stability relative to separated reactants.
The computational results support experimental observations regarding the compound's stability and reactivity. The calculated bond strengths and activation energies are consistent with the observed resistance to thermal decomposition and moderate susceptibility to hydrolysis [21] [22].
Frontier molecular orbital analysis provides crucial information about the electronic properties and chemical reactivity of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's ability to participate in electron transfer processes [25] [26] [27].
The HOMO energy is estimated to be in the range of -6.5 to -7.5 eV, indicating that the compound is a relatively weak electron donor [25] [26]. The HOMO is primarily localized on the oxygen atoms of the dioxaborolane ring, with significant contributions from the oxygen lone pairs. This localization pattern is consistent with the nucleophilic character of the oxygen centers.
The LUMO energy is estimated to be between -1.5 to -2.5 eV, reflecting the electron-accepting capability of the boron center [25] [26] . The LUMO is predominantly centered on the boron atom, with its vacant p-orbital contributing significantly to the molecular orbital composition. This boron-centered LUMO explains the compound's susceptibility to nucleophilic attack by water and other nucleophiles.
The HOMO-LUMO energy gap of approximately 4.0 to 6.0 eV indicates high kinetic stability and low reactivity under normal conditions [25] [26]. This wide energy gap is characteristic of stable organic compounds and explains the compound's resistance to spontaneous decomposition or unwanted side reactions.
Frontier molecular orbital analysis also reveals the sites of potential reactivity within the molecule. The electron-rich oxygen atoms represent potential sites for protonation or coordination with electrophiles, while the electron-poor boron center is susceptible to nucleophilic attack [25] [26]. Understanding these electronic properties is essential for predicting and controlling the compound's chemical behavior in synthetic applications.